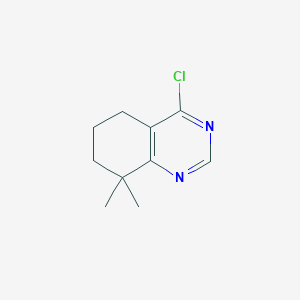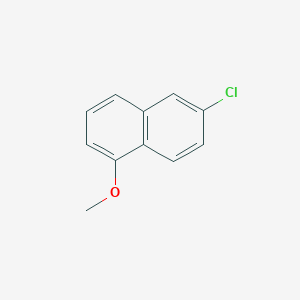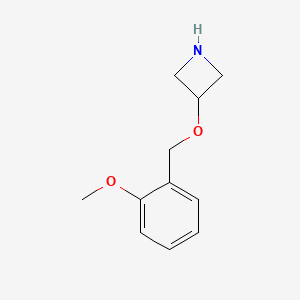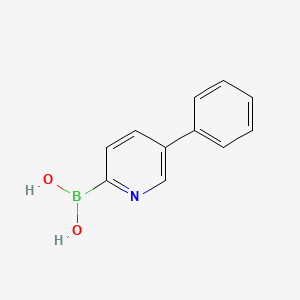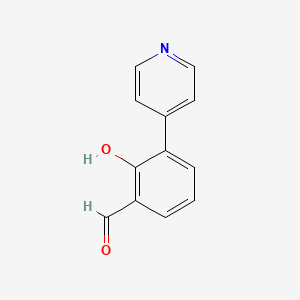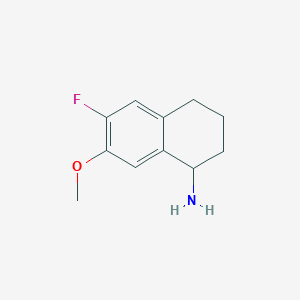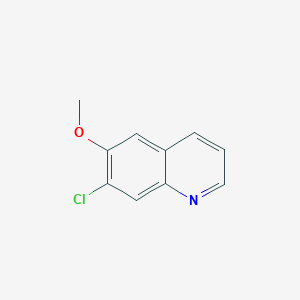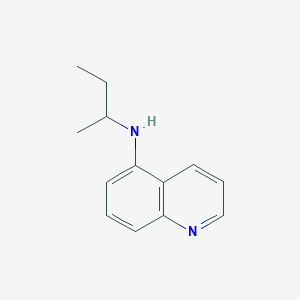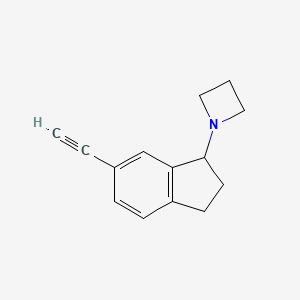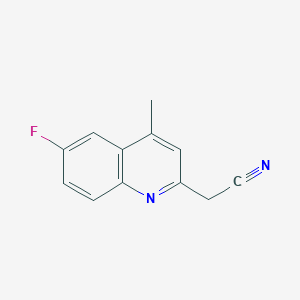
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinoline ring, along with an acetonitrile group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-methylquinoline.
Nitrile Introduction: The acetonitrile group is introduced at the 2nd position of the quinoline ring through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-(6-Fluoro-4-methylquinolin-2-yl)acetic acid.
Reduction: 2-(6-Fluoro-4-methylquinolin-2-yl)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile
- 2-(6-Bromo-4-methylquinolin-2-yl)acetonitrile
- 2-(6-Methyl-4-methylquinolin-2-yl)acetonitrile
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile imparts unique electronic properties, making it more lipophilic and potentially more reactive in biological systems compared to its chloro and bromo analogs.
- Methyl Group: The methyl group at the 4th position is a common feature, but its combination with fluorine at the 6th position makes this compound distinct in terms of reactivity and potential applications.
特性
分子式 |
C12H9FN2 |
|---|---|
分子量 |
200.21 g/mol |
IUPAC名 |
2-(6-fluoro-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3 |
InChIキー |
DCNPALLYMJTDDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
